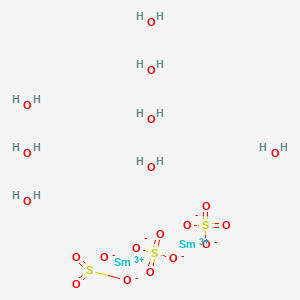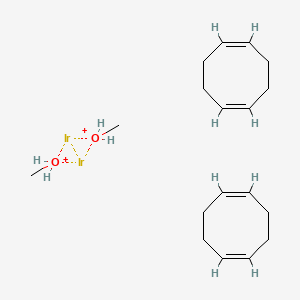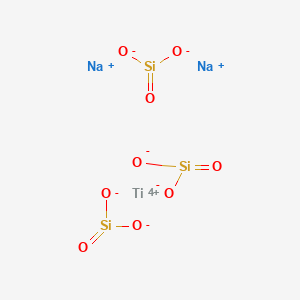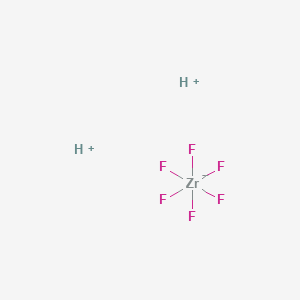
Samarium(III) sulfate octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium(III) sulfate octahydrate, also known as disamarium trisulfate octahydrate, is a compound with the molecular formula Sm2(SO4)3 · 8H2O and a molecular weight of 733.03 . It appears as a light yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of Samarium(III) sulfate octahydrate consists of two samarium ions (Sm+3), three sulfate ions (SO4-2), and eight water molecules . The InChI Key for this compound is LVSITDBROURTQX-UHFFFAOYSA-H .Physical And Chemical Properties Analysis
Samarium(III) sulfate octahydrate is a solid with a density of 2.93 g/mL at 25 °C . It is sparingly soluble in water .Applications De Recherche Scientifique
High-Purity Salts
Samarium(III) sulfate octahydrate is used as a high-purity salt . High-purity salts are essential in various scientific research fields, including chemistry, materials science, and environmental science.
Catalyst
Samarium(III) sulfate octahydrate serves as a catalyst . In chemistry, catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.
Laser Applications
Samarium is used in laser applications . Specifically, it’s used in filter glass on Nd:YAG solid state lasers. Nd:YAG (Neodymium-doped Yttrium Aluminum Garnet) is a crystal that is used as a lasing medium for solid-state lasers.
Dielectric Properties
Samarium(III) sulfate octahydrate is noted for its dielectric properties . Dielectric materials are insulating materials that can be polarized by an applied electric field. When a dielectric material is placed in an electric field, electric charges do not flow through the material, instead, they slightly shift from their average equilibrium positions causing dielectric polarization.
Formation of Stable Titanate Compounds
Samarium forms stable titanate compounds . These compounds have useful dielectric properties, making them valuable in the field of electronics and communications.
Research Use Only (RUO)
Samarium(III) sulfate octahydrate is labeled as “Research Use Only” (RUO) . This means it’s primarily intended for in vitro diagnostic use and scientific research, not for therapeutic or diagnostic use in humans or animals.
Safety and Hazards
Samarium(III) sulfate octahydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .
Propriétés
IUPAC Name |
samarium(3+);trisulfate;octahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Sm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICAFVHZPBSARB-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20S3Sm2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13465-58-2 |
Source


|
| Record name | Samarium(III) sulfate octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)
